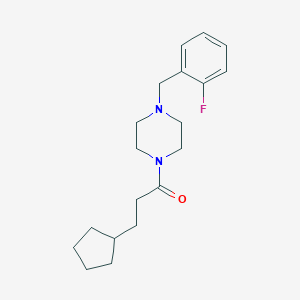
1'-(2,4-Dimethoxybenzyl)-3-methyl-1,4'-bipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethoxybenzyl)-3-methyl-1,4'-bipiperidine, also known as DMMDA, is a chemical compound that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin in 1970 and has since been used in scientific research for its potential therapeutic properties.
作用機序
1'-(2,4-Dimethoxybenzyl)-3-methyl-1,4'-bipiperidine is believed to act on the central nervous system by binding to and activating certain receptors in the brain such as the serotonin and dopamine receptors. This results in the modulation of various neurotransmitters and their signaling pathways, which can lead to changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
Studies have shown that this compound can produce a range of biochemical and physiological effects in the body, including changes in heart rate, blood pressure, body temperature, and respiration. It has also been shown to affect various neurotransmitters such as serotonin, dopamine, and norepinephrine, which can lead to changes in mood, behavior, and cognition.
実験室実験の利点と制限
1'-(2,4-Dimethoxybenzyl)-3-methyl-1,4'-bipiperidine has several advantages for use in lab experiments, including its high potency, selectivity, and specificity for certain receptors in the brain. However, it also has several limitations, including its potential for toxicity and the difficulty in synthesizing and purifying the compound.
将来の方向性
There are several future directions for research on 1'-(2,4-Dimethoxybenzyl)-3-methyl-1,4'-bipiperidine, including further studies on its potential therapeutic properties in the treatment of various neurological and psychiatric disorders. Additionally, there is a need for more research on the safety and toxicity of the compound, as well as its potential use as a diagnostic tool in imaging studies of the brain. Finally, there is a need for more research on the synthesis and purification of this compound, as well as its potential use in the development of new drugs and therapies.
合成法
The synthesis of 1'-(2,4-Dimethoxybenzyl)-3-methyl-1,4'-bipiperidine involves the reaction of 2,4-dimethoxybenzaldehyde with 3-methylpiperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
1'-(2,4-Dimethoxybenzyl)-3-methyl-1,4'-bipiperidine has been studied for its potential therapeutic properties in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and addiction. It has also been studied for its potential use as a diagnostic tool in imaging studies of the brain.
特性
分子式 |
C20H32N2O2 |
|---|---|
分子量 |
332.5 g/mol |
IUPAC名 |
1-[(2,4-dimethoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C20H32N2O2/c1-16-5-4-10-22(14-16)18-8-11-21(12-9-18)15-17-6-7-19(23-2)13-20(17)24-3/h6-7,13,16,18H,4-5,8-12,14-15H2,1-3H3 |
InChIキー |
WPZPVCJGLDFIFY-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C2CCN(CC2)CC3=C(C=C(C=C3)OC)OC |
正規SMILES |
CC1CCCN(C1)C2CCN(CC2)CC3=C(C=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(4-Chlorophenoxy)acetyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B247503.png)

![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B247505.png)
![3-Cyclopentyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B247507.png)


![1-(2,4-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247512.png)



